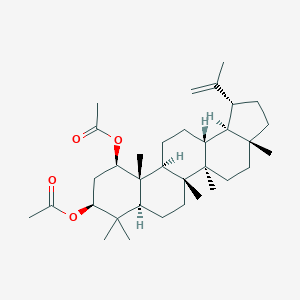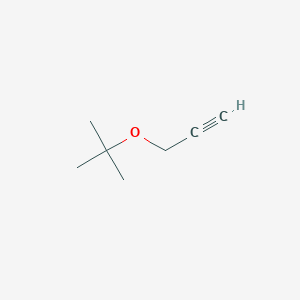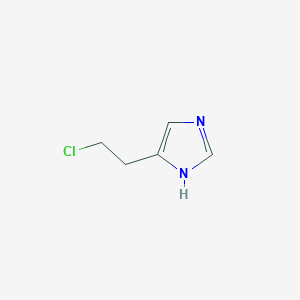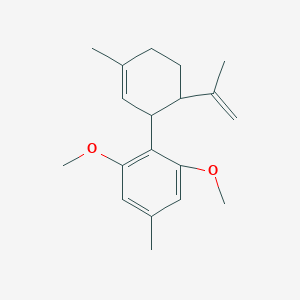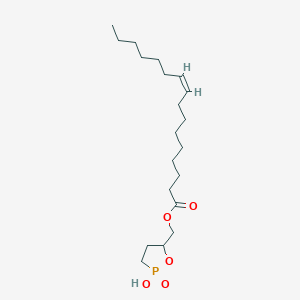
Palmitoleoyl 3-carbacyclic Phosphatidic Acid
説明
Palmitoleoyl 3-carbacyclic Phosphatidic Acid (3ccPA 16:1) is an intermediately potent inhibitor of autotaxin (ATX) with an IC50 of 620 nM . It can be used for melanoma research . It is a cyclic LPA analog that contains the 16:1 fatty acid, palmitoleate, at the sn-1 position of the glycerol backbone .
Molecular Structure Analysis
Palmitoleoyl 3-carbacyclic Phosphatidic Acid is a cyclic phosphatidic acid (cPA) derivative. cPAs are naturally occurring analogs of lysophosphatidic acid (LPA) in which the sn-2 hydroxy group forms a 5-membered ring with the sn-3 phosphate .
Chemical Reactions Analysis
Palmitoleoyl 3-carbacyclic Phosphatidic Acid is an intermediately potent inhibitor of autotaxin (ATX) with an IC50 of 620 nM . Autotaxin is an enzyme that is important in cancer cell survival, growth, migration, invasion, and metastasis .
Physical And Chemical Properties Analysis
The molecular weight of Palmitoleoyl 3-carbacyclic Phosphatidic Acid is 388.5 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 16 . The Topological Polar Surface Area is 72.8 Ų .
科学的研究の応用
Cancer Research
Palmitoleoyl 3-carbacyclic Phosphatidic Acid is a potent inhibitor of autotaxin (ATX), with an IC50 of 620 nM . ATX is an enzyme crucial in cancer cell survival, growth, migration, invasion, and metastasis. This compound’s ability to inhibit ATX makes it valuable for researching potential treatments for various cancers, including melanoma .
Cell Migration and Metastasis Studies
This compound significantly inhibits the transcellular migration of MM1 cells across mesothelial cell monolayers in response to stimuli like fetal bovine serum or LPA . This property is particularly useful for studying the mechanisms of cell migration and metastasis, which are critical processes in cancer progression.
Lipid Biochemistry
As a cyclic LPA analog, Palmitoleoyl 3-carbacyclic Phosphatidic Acid contributes to the understanding of lipid biochemistry, particularly the roles of glycerophospholipids in biological systems . Its structure and function can shed light on lipid signaling pathways and their implications in health and disease.
Pharmaceutical Development
Due to its biological activity, this compound has potential applications in pharmaceutical development, especially in designing drugs that target lipid signaling pathways involved in diseases . Its inhibitory effect on ATX can be a starting point for developing new therapeutic agents.
Lipid Roles in Biology
The study of Palmitoleoyl 3-carbacyclic Phosphatidic Acid can enhance our understanding of lipid roles in biological systems. Its interaction with proteins and its impact on cellular functions are areas of interest for researchers exploring the physiological and pathological roles of lipids .
作用機序
Target of Action
Palmitoleoyl 3-carbacyclic Phosphatidic Acid (3ccPA 16:1) primarily targets Autotaxin (ATX) . Autotaxin is an enzyme that plays a crucial role in cancer cell survival, growth, migration, invasion, and metastasis .
Mode of Action
3ccPA 16:1 acts as a moderately effective inhibitor of Autotaxin . It interacts with Autotaxin, inhibiting its function with an IC50 value of 620 nM . This interaction results in changes to the cellular processes influenced by Autotaxin, particularly those related to cancer cell behaviors .
Biochemical Pathways
The compound’s action affects the biochemical pathways involving Autotaxin. Autotaxin is known to play a significant role in the production of lysophosphatidic acid (LPA), a bioactive lipid that contributes to various cellular processes . By inhibiting Autotaxin, 3ccPA 16:1 can potentially disrupt these pathways and their downstream effects .
Result of Action
The inhibition of Autotaxin by 3ccPA 16:1 has been shown to affect cancer cell behaviors. Specifically, it has been found to inhibit the transcellular migration of MM1 cells across mesothelial cell monolayers . This suggests that 3ccPA 16:1 could potentially be used in melanoma research .
特性
IUPAC Name |
(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl (Z)-hexadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(21)24-18-19-16-17-26(22,23)25-19/h7-8,19H,2-6,9-18H2,1H3,(H,22,23)/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGUMCXYAAGWJD-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC1CCP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OCC1CCP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palmitoleoyl 3-carbacyclic Phosphatidic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4R)-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B109487.png)
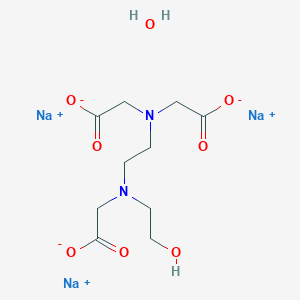
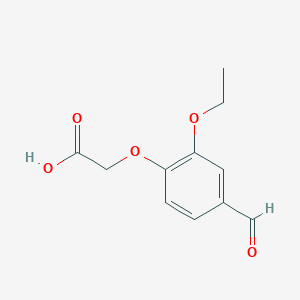
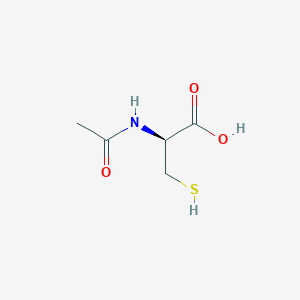
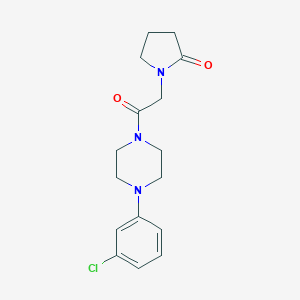


![2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole](/img/structure/B109498.png)
